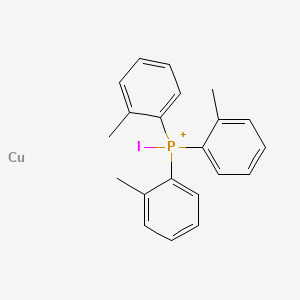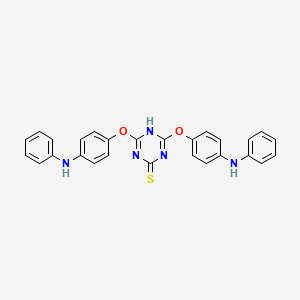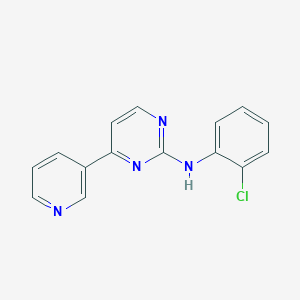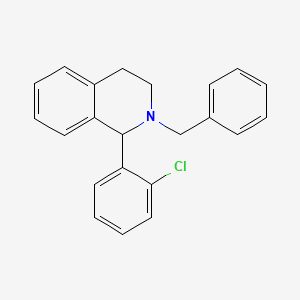
2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group and a chlorophenyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The benzyl and chlorophenyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Isoquinoline Derivatives: Similar to tetrahydroisoquinolines, these compounds are studied for their potential therapeutic applications.
Benzylisoquinolines: These compounds have a benzyl group attached to the isoquinoline core and are known for their pharmacological properties.
Uniqueness
2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific arrangement of its benzyl and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
828286-05-1 |
|---|---|
Molekularformel |
C22H20ClN |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
2-benzyl-1-(2-chlorophenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H20ClN/c23-21-13-7-6-12-20(21)22-19-11-5-4-10-18(19)14-15-24(22)16-17-8-2-1-3-9-17/h1-13,22H,14-16H2 |
InChI-Schlüssel |
RHVOXQYLPVEVNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



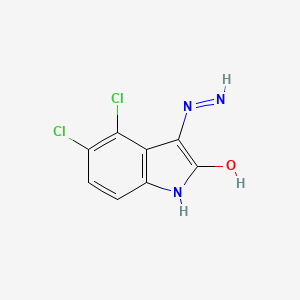
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
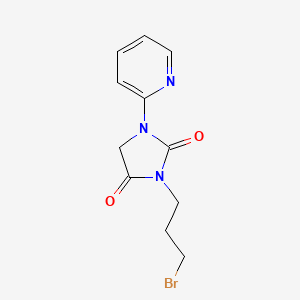
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
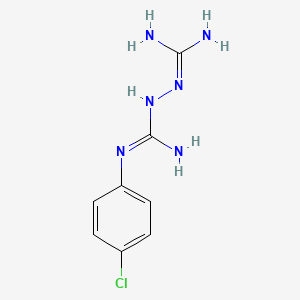
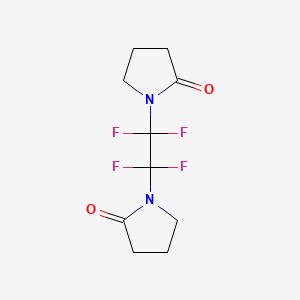
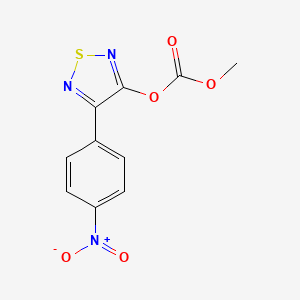
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

